Methyl 3-formyl-2,4,6-trimethylbenzoate
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Overview
Description
Methyl 3-formyl-2,4,6-trimethylbenzoate is an organic ester with a benzoic acid backbone, an aldehyde group, and an ester group. It is widely used as a building block for the synthesis of various organic compounds, including natural products, fragrances, drugs, and pesticides .
Preparation Methods
The synthesis of Methyl 3-formyl-2,4,6-trimethylbenzoate involves the reaction of benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with methyl-3,5,7-trimethyl-2-formylbenzoate in the presence of a base such as sodium hydroxide to produce the desired ester. The compound is typically synthesized under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Methyl 3-formyl-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-formyl-2,4,6-trimethylbenzoate has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It has shown antibacterial, antifungal, and antiviral activities.
Medicine: It is used in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: It is used in the production of fragrances, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-formyl-2,4,6-trimethylbenzoate exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-formyl-2,4,6-trimethylbenzoate can be compared with other similar compounds such as:
Methyl 3-formylbenzoate: This compound has a similar structure but lacks the additional methyl groups on the benzene ring.
Methyl 2,4,6-trimethylbenzoate: This compound has the same methyl groups but lacks the formyl group. The presence of both the formyl and methyl groups in this compound makes it unique and contributes to its specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-formyl-2,4,6-trimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKTVMOKQAXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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